molecular formula C18H25ClFN3O2 B2395033 1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride CAS No. 2418596-68-4

1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride

Cat. No.: B2395033
CAS No.: 2418596-68-4
M. Wt: 369.87
InChI Key: JWYVPGKAULPBLG-IDVLALEDSA-N
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Description

1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride is a synthetic organic compound with potential applications in various fields including chemistry, biology, medicine, and industry. The compound features a pyrrolidin-2-one core substituted with a complex side chain that includes a fluorophenyl group and a piperidine ring. Its multifunctional nature offers a range of reactivity and interactions, making it a candidate for numerous scientific explorations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride typically involves multi-step organic synthesis. Here’s a simplified pathway:

  • Synthesis of the piperidine intermediate:

    • Starting with 4-fluorophenylacetonitrile, a piperidine ring is constructed through catalytic hydrogenation and subsequent cyclization.

    • The intermediate piperidine is then functionalized to introduce the amino group.

  • Formation of the pyrrolidin-2-one core:

    • An appropriate precursor, such as gamma-butyrolactone, undergoes ring-opening reactions.

    • The resulting compound is subjected to acylation to form the pyrrolidin-2-one ring.

  • Coupling of the intermediates:

    • The piperidine intermediate and the pyrrolidin-2-one intermediate are coupled using peptide bond-forming reactions, typically employing amide bond coupling agents like EDCI/HOBt under mild conditions.

  • Hydrochloride salt formation:

    • The final product is converted to its hydrochloride salt by treatment with hydrochloric acid, improving its stability and solubility.

Industrial Production Methods: For industrial scale production, the synthesis would involve optimization of reaction conditions to ensure high yield and purity. This includes:

  • Batch or continuous flow reactors to handle large-scale reactions.

  • Catalysis and purification steps tailored to minimize byproducts and maximize efficiency.

  • Process analytical technologies (PAT) to monitor reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions: The compound can undergo various types of chemical reactions, such as:

  • Oxidation: : Functional groups can be oxidized to introduce new functionalities.

  • Reduction: : Reductive amination can be used to modify the amino group.

  • Substitution: : Halogen substitution on the phenyl ring can introduce different halides or other substituents.

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like KMnO₄ or PCC.

  • Reduction: : Employing reducing agents like NaBH₄ or hydrogen gas with catalysts.

  • Substitution: : Halogenation using NBS or electrophilic substitution using Friedel-Crafts conditions.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Secondary or tertiary amines.

  • Substitution: : Fluorinated or halogenated derivatives of the original compound.

Chemistry

  • Study of reactivity and interactions of multifunctional molecules.

  • Development of synthetic methodologies utilizing the unique structure of the compound.

Biology

  • Exploration of biochemical interactions and potential as a bioactive molecule.

  • Use as a tool in structural biology to study protein-ligand interactions.

Medicine

  • Investigation into its potential as a therapeutic agent.

  • Development of analogs for drug discovery.

Industry

  • Application in the synthesis of advanced materials.

  • Use in manufacturing of specialized chemicals or pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of 1-[3-[(3S,4S)-3-Amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride involves multiple molecular targets and pathways:

  • Molecular Targets: : Potential binding to enzymes, receptors, or nucleic acids.

  • Pathways Involved: : The compound can influence cellular pathways related to signal transduction, metabolism, or gene expression.

Comparison

  • Compared to other piperidine or pyrrolidinone derivatives, this compound's unique fluorophenyl substitution and amine functionality distinguish its reactivity and binding characteristics.

  • It offers a unique profile in terms of solubility, stability, and potential bioactivity.

List of Similar Compounds

  • 3-(4-Fluorophenyl)piperidine

  • Pyrrolidin-2-one derivatives without the piperidine side chain

  • Amino-substituted piperidines without the fluorophenyl group

This comprehensive overview highlights the versatile nature and broad potential applications of this compound. This compound stands out due to its intricate structure and multifaceted reactivity, making it a valuable subject for ongoing and future research.

Properties

IUPAC Name

1-[3-[(3S,4S)-3-amino-4-(4-fluorophenyl)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2.ClH/c19-14-5-3-13(4-6-14)15-7-10-22(12-16(15)20)18(24)8-11-21-9-1-2-17(21)23;/h3-6,15-16H,1-2,7-12,20H2;1H/t15-,16+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYVPGKAULPBLG-IDVLALEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCC(=O)N2CCC(C(C2)N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1)CCC(=O)N2CC[C@H]([C@@H](C2)N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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